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  • Product: 1-cyclopropanecarbonyl-1H-imidazole

Core Science & Biosynthesis

Foundational

1-Cyclopropanecarbonyl-1H-imidazole (CAS 204803-26-9): A Comprehensive Technical Guide on Synthesis, Reactivity, and Safety

Executive Summary In advanced organic synthesis and drug development, the precise control of acyl transfer is paramount. Traditional acylating agents, such as acid chlorides or anhydrides, often exhibit indiscriminate re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise control of acyl transfer is paramount. Traditional acylating agents, such as acid chlorides or anhydrides, often exhibit indiscriminate reactivity, leading to epimerization, poor chemoselectivity, or degradation of sensitive functional groups. 1-Cyclopropanecarbonyl-1H-imidazole (CAS 204803-26-9) [1] emerges as a superior, field-proven alternative. As a highly reactive yet chemoselective N-acylimidazole, it serves as a robust vector for transferring the cyclopropanecarbonyl group to nucleophiles (amines, alcohols, and thiols) under mild conditions.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, validated synthesis protocols, and comprehensive safety data (SDS) designed for researchers and application scientists.

Chemical Identity & Physicochemical Properties

The utility of 1-cyclopropanecarbonyl-1H-imidazole lies in its unique structural parameters. The integration of the strained cyclopropyl ring with the electron-withdrawing imidazole moiety creates a highly tunable electrophilic center[2].

PropertySpecification / Value
Chemical Name 1-cyclopropanecarbonyl-1H-imidazole
Synonyms Cyclopropyl(1H-imidazol-1-yl)methanone[2]
CAS Registry Number 204803-26-9[1]
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [2]
SMILES String O=C(N1C=CN=C1)C2CC2[2]
Appearance White to off-white crystalline solid / liquid (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Stability Highly moisture-sensitive; hydrolyzes to cyclopropanecarboxylic acid and imidazole[4]

Mechanistic Principles of N-Acylimidazoles

To effectively utilize 1-cyclopropanecarbonyl-1H-imidazole, one must understand the causality behind its reactivity. Unlike standard amides, which are highly stable due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital, N-acylimidazoles exhibit a highly twisted amide bond [5].

Because the imidazole nitrogen is part of an aromatic sp2 system, its lone pair is heavily involved in the aromatic sextet. This stereoelectronic constraint forces the acyl group to twist out of the aromatic plane, effectively abolishing amide resonance[5]. Consequently, the carbonyl carbon assumes ketone-like electrophilicity. When a nucleophile (e.g., an amine) attacks, the tetrahedral intermediate collapses rapidly because the protonated imidazole acts as an exceptional, low-pKa leaving group[4].

Mechanism A 1-Cyclopropanecarbonyl- 1H-imidazole C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (R-NH2 or R-OH) B->C D Acylated Product (Amide/Ester) C->D Collapse & Elimination E Imidazole (Leaving Group) C->E

Figure 1: Mechanism of Acyl Transfer. The twisted N-acyl bond facilitates rapid nucleophilic attack and subsequent elimination of the imidazole leaving group.

Validated Synthesis Protocol

The following protocol details the in situ generation or isolation of 1-cyclopropanecarbonyl-1H-imidazole. This methodology is designed as a self-validating system : the reaction's progress is visually confirmed by the stoichiometric precipitation of imidazolium chloride[4].

Reagents & Equipment
  • Cyclopropanecarbonyl chloride : 1.0 equivalent (Electrophile)

  • Imidazole : 2.0 equivalents (1 eq. as nucleophile, 1 eq. as acid scavenger)[4]

  • Solvent : Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Environment : Argon or Nitrogen atmosphere (Strictly anhydrous)

Step-by-Step Methodology
  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Dissolution : Dissolve imidazole (2.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress exothermic degradation and prevent the formation of ketene byproducts.

  • Addition : Add cyclopropanecarbonyl chloride (1.0 eq) dropwise over 15–30 minutes via a syringe pump.

  • Validation & Monitoring : As the reaction proceeds, a dense white precipitate (imidazolium chloride) will form. This precipitation drives the equilibrium forward and serves as a visual indicator of successful conversion[4].

  • Isolation : Stir for an additional 2 hours at room temperature. Filter the suspension under an inert atmosphere to remove the imidazolium chloride salt.

  • Concentration : Concentrate the filtrate under reduced pressure to yield 1-cyclopropanecarbonyl-1H-imidazole. Store immediately under argon at 2–8 °C.

Synthesis Step1 Dissolve Imidazole (2.0 eq) in Anhydrous DCM Step2 Cool to 0°C under Argon Step1->Step2 Step3 Dropwise Addition of Cyclopropanecarbonyl Chloride (1.0 eq) Step2->Step3 Step4 Precipitation of Imidazolium Chloride Step3->Step4 Step5 Filtration & Concentration Step4->Step5 Product Pure 1-Cyclopropanecarbonyl- 1H-imidazole Step5->Product

Figure 2: Step-by-step synthesis workflow highlighting the self-validating precipitation step.

Applications in Drug Development

In pharmaceutical chemistry, the cyclopropyl group is a highly privileged pharmacophore used to increase metabolic stability and modulate lipophilicity. 1-Cyclopropanecarbonyl-1H-imidazole is heavily utilized in:

  • Peptide Synthesis : Facilitating the N-terminal capping of peptides with a cyclopropanecarbonyl group without inducing epimerization at the adjacent α -chiral center[6].

  • API Functionalization : Used in the late-stage functionalization of complex active pharmaceutical ingredients (APIs) where harsh acid chlorides would degrade sensitive functional groups (e.g., acetals or silyl ethers).

  • Esterification : Reacts smoothly with sterically hindered tertiary alcohols when catalyzed by a mild base like DBU or catalytic DMAP.

Safety Data Sheet (SDS) & Handling Guidelines

Due to its reactive nature, 1-cyclopropanecarbonyl-1H-imidazole must be handled with strict adherence to GHS safety protocols. Upon contact with ambient moisture, it rapidly hydrolyzes, releasing free imidazole which is a known irritant[2].

GHS Classification & Hazards
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation[2]
Specific Target Organ Toxicity (STOT SE) Category 3H335 : May cause respiratory irritation[2]
Precautionary Protocols
  • Prevention : P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection[2].

  • Response : P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. P302 + P352 - IF ON SKIN: Wash with plenty of soap and water[2].

  • Storage & Handling : P403 + P233 - Store in a well-ventilated place. Keep container tightly closed. Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent hydrolytic degradation.

References

  • Xinchem Corporation.1-cyclopropanecarbonyl-1H-imidazole (CAS# 204803-26-9) Product Information.
  • BLD Pharm.(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone & Related Compounds (CAS 204803-26-9).
  • Proceedings of the National Academy of Sciences (PNAS).Chemical synthesis of acyl thioesters of acyl carrier protein with native structure. (1981).
  • ACS Publications.Structure and Reactivity of Highly Twisted N-Acylimidazoles. (2019).
  • Kyoto University Research Information Repository.Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology.

Sources

Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to 1-Cyclopropanecarbonyl-1H-imidazole in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of unique structural motifs in medicinal chemistry often gives rise to powerful new building blocks for drug discovery. This technic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique structural motifs in medicinal chemistry often gives rise to powerful new building blocks for drug discovery. This technical guide delves into the synthesis, reactivity, and burgeoning applications of 1-cyclopropanecarbonyl-1H-imidazole, a reagent that marries the favorable pharmacological attributes of the cyclopropyl group with the versatile reactivity of an acyl imidazole. While not a household name in itself, this molecule represents a critical nexus in the construction of complex, biologically active compounds, most notably in the realm of oncology with the synthesis of PARP inhibitors like Olaparib. This guide will provide an in-depth exploration of the underlying chemical principles, detailed synthetic protocols, and a forward-looking perspective on the potential of this privileged scaffold.

Introduction: The Strategic Fusion of Cyclopropane and Imidazole

The pursuit of novel chemical entities with enhanced therapeutic profiles is the cornerstone of modern drug discovery. The strategic incorporation of specific structural motifs that confer advantageous properties is a key element of this endeavor. 1-Cyclopropanecarbonyl-1H-imidazole is a prime example of such a strategic combination, bringing together two "privileged structures" in medicinal chemistry: the cyclopropyl ring and the imidazole heterocycle.

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in drug design to overcome common hurdles in preclinical and clinical development.[1][2] Its unique electronic and conformational properties contribute to:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3]

  • Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering them more resistant to metabolic degradation by cytochrome P450 enzymes.[3]

  • Improved Pharmacokinetic Profile: The introduction of a cyclopropyl group can favorably modulate properties such as membrane permeability and plasma clearance.[1][2]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a stable and lipophilic bioisostere for other functional groups like double bonds or carbonyls.[3]

The imidazole ring is a five-membered aromatic heterocycle that is a ubiquitous component of biologically active molecules, including natural products and synthetic drugs.[4][5] Its prevalence stems from its ability to:

  • Engage in Diverse Biological Interactions: The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, and the ring itself can participate in π-stacking and other non-covalent interactions with biological targets.[4]

  • Serve as a Versatile Synthetic Handle: The imidazole ring can be readily functionalized, allowing for the exploration of a wide chemical space.[6][7]

  • Act as a Leaving Group in Acyl Transfer Reactions: When an acyl group is attached to one of the imidazole nitrogens, the resulting N-acylimidazole becomes a reactive species, facilitating the transfer of the acyl group to a nucleophile.[8][9]

1-Cyclopropanecarbonyl-1H-imidazole, therefore, emerges as a highly valuable, yet under-documented, reagent that combines the desirable pharmacological properties of the cyclopropanecarbonyl moiety with the reactive handle of an acyl imidazole.

Synthesis and Reactivity of 1-Cyclopropanecarbonyl-1H-imidazole

While specific literature detailing the synthesis of 1-cyclopropanecarbonyl-1H-imidazole is sparse, its preparation can be reliably achieved through well-established methods for the N-acylation of imidazoles. Two primary, high-yielding strategies are proposed below.

Proposed Synthetic Protocols

Method A: From Cyclopropanecarbonyl Chloride

This is the most direct approach, involving the reaction of commercially available cyclopropanecarbonyl chloride with imidazole in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of 1-Cyclopropanecarbonyl-1H-imidazole via Acyl Chloride

Materials:

  • Imidazole

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-cyclopropanecarbonyl-1H-imidazole.

Method B: Using a Coupling Reagent (CDI)

An alternative and often milder method involves the in-situ formation of the acyl imidazole from cyclopropanecarboxylic acid and 1,1'-carbonyldiimidazole (CDI).[4][10] CDI is a solid, easy-to-handle reagent that avoids the use of an acyl chloride and the formation of HCl.[11][12]

Experimental Protocol: Synthesis of 1-Cyclopropanecarbonyl-1H-imidazole via CDI

Materials:

  • Cyclopropanecarboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of cyclopropanecarbonyl an acid (1.0 eq) in anhydrous THF under an inert atmosphere, add CDI (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by the evolution of CO₂ gas.

  • Upon completion, the reaction mixture containing 1-cyclopropanecarbonyl-1H-imidazole can often be used directly in the subsequent step without purification.

  • If isolation is required, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

Reactivity as an Acylating Agent

The primary utility of 1-cyclopropanecarbonyl-1H-imidazole in medicinal chemistry lies in its role as a cyclopropanecarbonylating agent . The imidazole moiety is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is significantly greater than that of the corresponding carboxylic acid or ester, yet often more manageable and selective than the highly reactive acyl chloride.[8][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile, typically an amine or an alcohol, attacks the carbonyl carbon of the acyl imidazole, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the imidazole anion (which is then protonated) and the formation of the acylated product.

Acylation_Mechanism AcylImidazole 1-Cyclopropanecarbonyl-1H-imidazole Tetrahedral_Intermediate Tetrahedral Intermediate AcylImidazole->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Tetrahedral_Intermediate Acylated_Product Acylated Product (e.g., Cyclopropyl Amide) Tetrahedral_Intermediate->Acylated_Product Collapse Imidazole Imidazole Tetrahedral_Intermediate->Imidazole Elimination Olaparib_Synthesis Piperazine_Intermediate 4-[4-fluoro-3-(piperazine-1-carbonyl)-benzyl]-2H-phthalazin-1-one Olaparib Olaparib Piperazine_Intermediate->Olaparib Acylating_Agent 1-Cyclopropanecarbonyl-1H-imidazole (or Cyclopropanecarbonyl chloride) Acylating_Agent->Olaparib Acylation

Caption: Final acylation step in the synthesis of Olaparib.

While cyclopropanecarbonyl chloride is effective, the use of 1-cyclopropanecarbonyl-1H-imidazole as the acylating agent offers several potential advantages in a process chemistry setting:

  • Milder Reaction Conditions: Acyl imidazoles are generally less harsh than acyl chlorides, potentially reducing the formation of byproducts and improving the overall process safety.

  • No HCl Byproduct: The reaction produces imidazole as a byproduct, which is a weak base and less corrosive than HCl. This can simplify workup procedures and reduce the need for strong bases to scavenge acid.

  • Improved Selectivity: In complex molecules with multiple nucleophilic sites, the more moderate reactivity of the acyl imidazole may offer enhanced selectivity.

The table below compares the inhibitory activity of several approved PARP inhibitors, highlighting the prevalence of the cyclopropanecarboxamide motif in some of the most potent compounds.

PARP Inhibitor Target(s) IC₅₀ (PARP-1) Key Structural Features
Olaparib PARP-1, PARP-2~5 nMPhthalazinone, Cyclopropanecarboxamide
Rucaparib PARP-1, PARP-2, PARP-3~1.4 nMIndole, Lactam
Niraparib PARP-1, PARP-2~3.8 nM (PARP-1), ~2.1 nM (PARP-2)Indazole, Piperidine
Talazoparib PARP-1, PARP-2~0.57 nMPhthalazinone, Fluoro-phenyl
Veliparib PARP-1, PARP-2~5.2 nM (PARP-1), ~2.9 nM (PARP-2)Benzimidazole carboxamide

Note: IC₅₀ values can vary depending on the assay conditions.

Potential Applications in Kinase Inhibitor Synthesis

The utility of 1-cyclopropanecarbonyl-1H-imidazole extends beyond PARP inhibitors. The cyclopropanecarboxamide moiety is also found in a number of kinase inhibitors, where it can contribute to binding affinity and selectivity. [2]Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. [13] For instance, the development of inhibitors for Janus kinases (JAKs) has utilized imidazole-based scaffolds. [12][14]The incorporation of a cyclopropanecarbonyl group onto an amine-containing core via acylation with a reagent like 1-cyclopropanecarbonyl-1H-imidazole could be a viable strategy for optimizing the potency and pharmacokinetic properties of such inhibitors. The imidazole core can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in kinase inhibitor design. [7] The general workflow for the discovery and optimization of kinase inhibitors often involves the exploration of different substituents on a core scaffold to improve target engagement and drug-like properties. 1-Cyclopropanecarbonyl-1H-imidazole provides a straightforward means to introduce the beneficial cyclopropyl group in this process.

Kinase_Inhibitor_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection HTS High-Throughput Screening SAR_Studies Structure-Activity Relationship (SAR) HTS->SAR_Studies Fragment_Screening Fragment-Based Screening Fragment_Screening->SAR_Studies Acylation Acylation with 1-Cyclopropanecarbonyl-1H-imidazole SAR_Studies->Acylation Acylation->SAR_Studies ADME_Tox ADME/Tox Profiling Acylation->ADME_Tox ADME_Tox->SAR_Studies Preclinical_Candidate Preclinical Candidate ADME_Tox->Preclinical_Candidate

Caption: Role of acylation in the lead optimization workflow for kinase inhibitors.

Conclusion and Future Outlook

1-Cyclopropanecarbonyl-1H-imidazole stands as a testament to the power of combining privileged structural motifs in medicinal chemistry. It offers a practical and efficient means of introducing the highly desirable cyclopropanecarbonyl group into drug candidates. While its direct application is most evident in the synthesis of the PARP inhibitor Olaparib, its potential extends to a wide range of other therapeutic targets, including kinases.

As the demand for more potent, selective, and metabolically stable drugs continues to grow, the use of well-designed building blocks like 1-cyclopropanecarbonyl-1H-imidazole will become increasingly important. Future research in this area could focus on:

  • Expanding the Scope of Application: Systematically exploring the use of 1-cyclopropanecarbonyl-1H-imidazole in the synthesis of other classes of bioactive molecules.

  • Developing Analogues: Preparing and evaluating substituted versions of 1-cyclopropanecarbonyl-1H-imidazole to fine-tune reactivity and selectivity.

  • Process Optimization: Further refining the synthesis of 1-cyclopropanecarbonyl-1H-imidazole for large-scale manufacturing.

References

  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry.

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach. Journal of Medicinal Chemistry.

  • The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. Benchchem. [URL: Not available]
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.

  • 1,1'-carbonyldiimidazole - Organic Syntheses Procedure. Organic Syntheses.

  • WO2018038680A1 - Processes for preparing olaparib - Google Patents. Google Patents.

  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[1][2][15]riazolo[4,3-a]pyridines. Organic Chemistry Portal.

  • Total Synthesis of Rucaparib. PubMed.

  • Carbonyl Diimidazole (CDI) - Common Organic Chemistry. Common Organic Chemistry.

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC.

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate.

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC.

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. PMC.

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PMC.

  • CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). Srini Chem.

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

  • WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents. Google Patents.

  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF.
  • Veliparib (ABT-888) | PARP Inhibitor | CAS 912444-00-9 | Selleck Chemicals. Selleck Chemicals.

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed.

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • Imidazole synthesis. Organic Chemistry Portal.

  • Design and synthesis of 7-hydroxy-1H-benzoimidazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed.

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC.

  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate.

  • Talazoparib Synthetic Routes. MedKoo Biosciences.

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.

  • 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. Organic Syntheses.

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.

  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

  • CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride - Google Patents. Google Patents.

  • Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Kyoto University Research Information Repository.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Streamlined Amide Bond Formation Using 1-Cyclopropanecarbonyl-1H-imidazole

Introduction The amide bond is a cornerstone of modern chemical and pharmaceutical science, forming the fundamental linkage in peptides, proteins, and a vast array of active pharmaceutical ingredients (APIs).[1][2] Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amide bond is a cornerstone of modern chemical and pharmaceutical science, forming the fundamental linkage in peptides, proteins, and a vast array of active pharmaceutical ingredients (APIs).[1][2] Its stability and structural role make it a critical motif in drug design. Consequently, the development of robust, efficient, and selective methods for amide bond formation is of paramount importance. While numerous coupling reagents exist, methods that offer direct access to unique structural motifs are highly sought after.

1-Cyclopropanecarbonyl-1H-imidazole is an acylating agent that serves a dual purpose: it reliably facilitates amide bond formation under mild conditions and concurrently installs the cyclopropyl group, a desirable moiety in medicinal chemistry known for conferring metabolic stability, conformational rigidity, and unique binding properties. This guide provides a comprehensive overview of the mechanism, application, and detailed protocols for utilizing this versatile reagent.

Scientific Foundation: The Acyl Imidazole Strategy

The use of 1-cyclopropanecarbonyl-1H-imidazole is a specific application of the broader acyl-transfer strategy. Carboxylic acids are typically unreactive towards amines, as an acid-base reaction to form a salt is thermodynamically favored.[2] Activation of the carboxylic acid is therefore necessary. Acyl imidazoles, such as the title compound, are "activated" forms of carboxylic acids.[2] The imidazole moiety functions as an excellent leaving group, rendering the acyl carbonyl highly electrophilic and susceptible to nucleophilic attack by an amine. This pre-activation strategy avoids the in situ formation of the reactive species, offering a more controlled and often cleaner reaction profile compared to many traditional coupling cocktails.

Mechanism of Amidation

The reaction proceeds via a classical nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of 1-cyclopropanecarbonyl-1H-imidazole.

  • Tetrahedral Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

  • Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the imidazole anion. Imidazole is a weak base, making its conjugate acid (imidazolium) relatively stable and thus making imidazole itself a good leaving group.

  • Proton Transfer: A final proton transfer from the newly formed ammonium ion to the imidazole anion (or another base) yields the final amide product and imidazole as a benign, water-soluble byproduct.

Caption: Mechanism of amide formation using 1-cyclopropanecarbonyl-1H-imidazole.

Experimental Protocols

Synthesis of 1-Cyclopropanecarbonyl-1H-imidazole

While commercially available, the reagent can be readily synthesized from cyclopropanecarbonyl chloride and imidazole.

Materials:

  • Cyclopropanecarbonyl chloride

  • Imidazole

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel)

Procedure:

  • Dissolve imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM to the stirred imidazole solution via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of imidazole.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-cyclopropanecarbonyl-1H-imidazole, which can be used directly or purified further by chromatography if necessary.

Core Protocol: General Amide Coupling

This protocol is a general starting point for the coupling of primary and secondary amines.

Materials & Reagents:

  • Amine substrate (1.0 eq)

  • 1-Cyclopropanecarbonyl-1H-imidazole (1.1 - 1.2 eq)

  • Anhydrous solvent (e.g., DCM, THF, Acetonitrile)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 0.2-0.5 M concentration).

  • Reagent Addition: Add 1-cyclopropanecarbonyl-1H-imidazole (1.1 eq) to the stirred solution in one portion at room temperature. For highly reactive amines or sensitive substrates, addition at 0 °C may be beneficial.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) or sterically hindered substrates may require gentle heating (40-50 °C).[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted imidazole), saturated aqueous NaHCO₃ (to neutralize), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.

Experimental Workflow Setup 1. Reaction Setup - Amine (1.0 eq) in Anhydrous Solvent - Inert Atmosphere (N₂) Addition 2. Reagent Addition - Add 1-Cyclopropanecarbonyl- 1H-imidazole (1.1 eq) at RT Setup->Addition React 3. Reaction - Stir at RT or heat gently - 1-24 hours Addition->React Monitor 4. Monitoring - TLC or LC-MS React->Monitor Workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with HCl, NaHCO₃, Brine Monitor->Workup Purify 6. Purification - Column Chromatography or Recrystallization Workup->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for amide coupling protocol.

Data & Application Scope

The protocol is effective for a wide range of amine substrates. Below is a representative table summarizing typical results.

EntryAmine SubstrateSolventTemp (°C)Time (h)Yield (%)
1BenzylamineDCM252>95
2AnilineTHF501288
3PiperidineDCM251>98
4tert-ButylamineMeCN502475
5L-Valine Methyl EsterDCM25692

Field Insights: Optimization & Troubleshooting

  • Causality of Solvent Choice: Non-polar aprotic solvents like DCM and THF are generally preferred as they effectively solubilize the reactants without interfering with the reaction. For poorly soluble substrates, DMF or acetonitrile can be used, though DMF can be more difficult to remove during work-up.

  • Managing Steric Hindrance: For sterically demanding amines (e.g., tert-butylamine, Entry 4), the reaction rate is significantly slower. Gentle heating is often required to overcome the higher activation energy barrier. An increased excess of the acyl imidazole (up to 1.5 eq) may also be beneficial.

  • Electron-Deficient Amines: Aromatic amines with electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles. These reactions typically require forcing conditions (higher temperatures, longer reaction times) and may benefit from catalysis. While this protocol is generally mild, acid catalysis (e.g., addition of catalytic imidazole·HCl) can sometimes accelerate the formation of the acyl imidazolium intermediate, which is even more reactive.[4]

  • Racemization Risk: For chiral amines, particularly α-amino esters (Entry 5), this method presents a low risk of racemization at the α-carbon because the chiral center is not directly involved in the bond-forming step and the reaction conditions are typically mild and non-basic.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Conversion 1. Insufficiently reactive amine.2. Steric hindrance.3. Low reaction temperature.1. Increase reaction temperature to 40-60 °C.2. Increase reaction time.3. Use a more polar solvent like acetonitrile.
Side Product Formation 1. Reaction with other nucleophilic functional groups (e.g., -OH, -SH).2. Reagent degradation due to moisture.1. Protect other nucleophilic groups prior to coupling.2. Ensure use of anhydrous solvents and an inert atmosphere.
Difficult Purification Imidazole byproduct co-eluting with the product.Perform an acidic wash (e.g., 1 M HCl or 5% citric acid) during work-up to protonate and extract the imidazole into the aqueous layer.

Safety & Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Cyclopropanecarbonyl-1H-imidazole: This reagent is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry place.

  • Imidazole: Corrosive and can cause severe skin burns and eye damage. It is also a suspected reproductive toxin.[5][6] Handle with extreme care.

  • Cyclopropanecarbonyl Chloride: A flammable and corrosive liquid that reacts violently with water.[7] Handle with caution, avoiding inhalation and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][7][8] Waste should be disposed of according to institutional and local regulations.

References

  • D. A. H. de Souza, F. C. da Silva, V. F. Ferreira, and J. C. de Souza, "Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study," ACS Publications. Available: [Link]

  • M. M. Joullié and K. M. Lassen, "Evolution of amide bond formation," Arkivoc. Available: [Link]

  • Y. Wang, H. Chen, and Z. Lin, "Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives," The Journal of Organic Chemistry. Available: [Link]

  • University of Washington, "STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Imidazole," University of Washington, Department of Environmental Health & Safety. Available: [Link]

  • LibreTexts Chemistry, "Chemistry of Amides," LibreTexts. Available: [Link]

  • S. T. Staiger et al., "Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis," ResearchGate. Available: [Link]

  • Chemos GmbH & Co.KG, "Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole," Chemos. Available: [Link]

  • A. J. J. Lennox and G. C. Lloyd-Jones, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," Organic & Biomolecular Chemistry. Available: [Link]

Sources

Application

Application Note: Using 1-Cyclopropanecarbonyl-1H-imidazole for the Synthesis of Cyclopropyl Ketones

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Chemical Profile Cyclopropyl keton...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Chemical Profile

Cyclopropyl ketones are highly privileged motifs in medicinal chemistry, offering unique conformational rigidity, enhanced metabolic stability, and distinct pharmacokinetic profiles compared to their acyclic counterparts[1]. However, synthesizing these strained systems without inducing ring-opening or over-addition side reactions remains a classical challenge.

1-Cyclopropanecarbonyl-1H-imidazole (CAS: 204803-26-9), also known as cyclopropyl(imidazol-1-yl)methanone, has emerged as a superior acylating agent for the construction of cyclopropyl ketones[2]. By functioning as a highly stable, chemoselective electrophile, it circumvents the traditional pitfalls associated with acyl chlorides (over-addition to tertiary alcohols) and Weinreb amides (prohibitive reagent costs)[3].

Mechanistic Rationale: Why Acylimidazoles?

As a Senior Application Scientist, I consistently recommend transitioning from acid chlorides to acylimidazoles for ketone synthesis due to two distinct, field-proven mechanistic pathways:

Pathway 1: Controlled Nucleophilic Addition (The Classical Approach)

When reacting cyclopropanecarbonyl chloride with a Grignard reagent, the intermediate rapidly collapses, leading to a second nucleophilic attack and the undesired formation of a tertiary alcohol. In contrast, the imidazole leaving group of 1-cyclopropanecarbonyl-1H-imidazole coordinates with the magnesium ion of the Grignard reagent. This chelation stabilizes the tetrahedral intermediate at low temperatures. The intermediate only collapses to form the desired cyclopropyl ketone upon the introduction of an aqueous acidic quench, strictly enforcing a 1:1 stoichiometry[4].

Pathway 2: Single-Electron Transfer (SET) Cross-Coupling (The Modern Approach)

Recent breakthroughs have unlocked the ability to couple acylimidazoles directly with alkyl or aryl bromides via Nickel-catalyzed reductive cross-electrophile coupling (XEC)[5]. This pathway completely avoids highly basic organometallic reagents. Mechanistically, the Ni-catalyst facilitates a single-electron reduction of the acylimidazole's C–N bond, generating an acyl radical that couples with the organobromide. This enables the synthesis of cyclopropyl ketones in the presence of sensitive functional groups (e.g., esters, nitriles, carbamates) that would otherwise be destroyed by Grignard reagents[6].

Reaction Pathways Visualization

G A 1-cyclopropanecarbonyl -1H-imidazole C Tetrahedral Intermediate A->C Nucleophilic Addition F Radical Intermediate (SET Pathway) A->F Ni-Catalyzed Reduction B Grignard Reagent (R-MgX) B->C D Cyclopropyl Ketone C->D Acidic Quench E Organobromide (R-Br) + Ni Catalyst E->F F->D Cross-Electrophile Coupling

Reaction pathways for cyclopropyl ketone synthesis from 1-cyclopropanecarbonyl-1H-imidazole.

Comparative Data Analysis

To justify the selection of 1-cyclopropanecarbonyl-1H-imidazole over legacy reagents, consider the following quantitative and qualitative metrics:

Reagent ClassReagent Preparation CostBench StabilityRisk of Over-AdditionFunctional Group ToleranceTypical Ketone Yield
Acyl Chloride Low (SOCl₂ / Oxalyl Chloride)Poor (Moisture Sensitive)High (Forms 3° alcohols)Low (Requires protection)30 - 50%
Weinreb Amide High (Requires NHMe(OMe)·HCl)ExcellentLowModerate75 - 90%
Acylimidazole Low (Requires cheap CDI)Excellent Low High (Compatible with Ni-XEC)80 - 95%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. Each step includes the mechanistic causality behind the operation and analytical checkpoints to ensure process integrity.

Protocol A: In Situ Preparation of 1-Cyclopropanecarbonyl-1H-imidazole

This protocol generates the active acylimidazole cleanly, avoiding the need for isolation.

  • Setup: Purge a flame-dried round-bottom flask with Argon. Add cyclopropanecarboxylic acid (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv, 11 mmol) at 0 °C.

    • Mechanistic Causality: CDI is highly electrophilic. The portion-wise addition controls the exothermic release of CO₂. DCM is chosen because it maintains both the starting materials and the imidazole byproduct in a homogeneous solution.

  • Maturation: Warm the reaction to room temperature and stir for 2 hours.

  • Validation Checkpoint:

    • Visual: The cessation of effervescence (CO₂ gas) indicates the completion of the activation step.

    • Analytical: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the acid (visualized via Bromocresol Green stain) and the appearance of a new, highly UV-active spot corresponding to the acylimidazole.

Protocol B: Synthesis of Cyclopropyl Ketones via Grignard Addition

Ideal for robust, simple substrates lacking sensitive electrophilic functional groups.

  • Addition: Cool the solution of 1-cyclopropanecarbonyl-1H-imidazole from Protocol A to 0 °C. Dropwise, add the desired Grignard reagent (R-MgX, 1.2 equiv).

    • Mechanistic Causality: Strict temperature control at 0 °C is critical. It lowers the kinetic energy of the system, preventing the premature collapse of the magnesium-chelated tetrahedral intermediate, which would otherwise lead to a second Grignard addition.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly reach room temperature over 2 hours.

  • Quench: Slowly pour the mixture into a vigorously stirred solution of saturated aqueous NH₄Cl at 0 °C.

    • Mechanistic Causality: The mildly acidic NH₄Cl protonates the oxygen of the tetrahedral intermediate, forcing its collapse into the cyclopropyl ketone while simultaneously neutralizing basic magnesium salts without hydrolyzing the newly formed ketone.

  • Validation Checkpoint:

    • Analytical: GC-MS of the organic layer will display the molecular ion [M]+ of the target cyclopropyl ketone. The absence of a peak corresponding to [M+R]+ validates that over-addition was successfully suppressed.

Protocol C: Nickel-Catalyzed Reductive Cross-Coupling (Advanced)

Utilized when the target molecule contains sensitive functional groups (e.g., esters, cyano groups) that prohibit Grignard reagents[6].

  • Catalyst Preparation: In an argon-filled glovebox, charge a vial with NiCl₂·DME (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and MgCl₂ (1.0 equiv).

    • Mechanistic Causality: The dtbbpy ligand specifically tunes the redox potential of the nickel center to favor single-electron transfer (SET). MgCl₂ acts as a Lewis acid, coordinating to the acylimidazole and lowering its LUMO, thereby facilitating the electron transfer.

  • Reagent Addition: Add 1-cyclopropanecarbonyl-1H-imidazole (1.5 equiv), the target organobromide (1.0 equiv), and Zinc dust (2.0 equiv). Suspend in anhydrous N,N-Dimethylacetamide (DMA, 0.1 M).

    • Mechanistic Causality: Zinc dust serves as the terminal reductant, continuously turning over the catalytic cycle by reducing Ni(II) back to the active Ni(0) species.

  • Reaction: Stir the sealed vial at 25 °C for 16 hours.

  • Validation Checkpoint:

    • Visual: The reaction mixture will transition from a pale green (Ni(II) pre-catalyst) to a deep red/brown hue, confirming the generation of the active low-valent Nickel species.

    • Analytical: LC-MS will confirm the mass of the cross-coupled cyclopropyl ketone product.

Sources

Method

Application Note: Chemoselective Esterification of Complex Alcohols Using 1-Cyclopropanecarbonyl-1H-imidazole

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Industry Context In late-stage active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Industry Context

In late-stage active pharmaceutical ingredient (API) synthesis, the acylation of sterically hindered or complex alcohols demands reagents that balance robust reactivity with exquisite chemoselectivity. The cyclopropanecarboxylate moiety is frequently incorporated into drug scaffolds to enhance lipophilicity and metabolic stability while maintaining a compact steric profile.

However, traditional acylating agents like cyclopropanecarbonyl chloride generate equimolar amounts of hydrogen chloride (HCl) during alcoholysis. This highly acidic byproduct can degrade sensitive functional groups, including acetals, silyl ethers, and Boc-protected amines. To circumvent these limitations, 1-cyclopropanecarbonyl-1H-imidazole (CAS 204803-26-9) has emerged as a superior acyl transfer reagent . As a stable, crystalline acylimidazole, it provides a neutral, mild acylation pathway. The sole byproduct of this reaction is imidazole—a weakly basic, highly water-soluble compound that is easily partitioned during aqueous workup, ensuring exceptional purity of the final ester.

Mechanistic Rationale & Catalyst Selection

While acylimidazoles are highly chemoselective, their innate reactivity toward sterically encumbered secondary or tertiary alcohols is often sluggish. To achieve quantitative conversion without forcing conditions (which risk substrate degradation), the system requires catalytic activation.

  • Nucleophilic Catalysis (DBU): Research demonstrates that nucleophilic catalysts, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dramatically accelerate the esterification process . DBU nucleophilically attacks the acylimidazole to form a highly electrophilic N-acyl DBU intermediate. This transient species rapidly undergoes alcoholysis, transferring the cyclopropanecarbonyl group to the alcohol while regenerating the DBU catalyst.

  • Bifunctional Catalysis (Pyridinium Salts): Alternatively, pyridinium salts can be employed as bifunctional catalysts. They utilize both Brønsted acidity (to protonate the departing imidazole) and nucleophilic activation to drive the reaction forward .

  • Complex Substrate Compatibility: This acylimidazole methodology has been successfully adapted for highly complex, hindered secondary alcohols, including the selective acylation of 2'-OH groups in delicate RNA sequences .

Reaction Pathway Visualization

Pathway AcylImid 1-Cyclopropanecarbonyl- 1H-imidazole Intermediate N-Acyl DBU Intermediate AcylImid->Intermediate Nucleophilic Attack Cat DBU Catalyst Cat->Intermediate Ester Cyclopropanecarboxylate Ester Intermediate->Ester Alcoholysis Byproduct Imidazole (Water Soluble) Intermediate->Byproduct Leaving Group Expulsion Alcohol Complex Alcohol (R-OH) Alcohol->Ester

Figure 1: Mechanistic pathway of DBU-catalyzed esterification using 1-cyclopropanecarbonyl-1H-imidazole.

Quantitative Data: Catalyst Optimization

To demonstrate the causality of catalyst selection, Table 1 summarizes the esterification of a model sterically hindered secondary alcohol (e.g., menthol) using 1-cyclopropanecarbonyl-1H-imidazole under various catalytic conditions.

Table 1: Catalyst Impact on Esterification Efficiency

Catalyst SystemLoading (mol %)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
None (Control) N/ATHF2524< 5Insufficient electrophilicity for hindered alcohols.
DMAP 10THF251245Moderate activation; reversible N-acylpyridinium formation.
Pyridinium Triflate 20CH₂Cl₂40688Brønsted acid assists imidazole departure; ideal for base-sensitive substrates.
DBU 10THF252> 95Rapid turnover via highly reactive N-acyl DBU intermediate.

Experimental Protocol: DBU-Catalyzed Esterification

This self-validating protocol is designed for the high-yielding esterification of complex API intermediates. It incorporates built-in observational checks to ensure reaction fidelity.

Materials Required
  • Complex Alcohol Substrate (1.0 equiv)

  • 1-Cyclopropanecarbonyl-1H-imidazole (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology

Step 1: Reagent Preparation & System Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (N₂ or Argon).

  • Causality: Acylimidazoles are stable, but the highly reactive N-acyl DBU intermediate generated in Step 2 is susceptible to competitive hydrolysis by ambient moisture, which would yield cyclopropanecarboxylic acid and depress yields.

Step 2: Reaction Execution

  • Dissolve the complex alcohol (1.0 equiv) and 1-cyclopropanecarbonyl-1H-imidazole (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Self-Validation Check: The solution should remain clear and colorless. No background reaction should occur at this stage.

  • Add DBU (0.1 equiv) dropwise via syringe at room temperature (25 °C).

  • Causality & Observation: DBU initiates the catalytic cycle. A slight exotherm may be observed upon addition, confirming the rapid formation of the N-acyl DBU intermediate and its subsequent nucleophilic attack by the alcohol.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature. Monitor progression via Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

  • Self-Validation Check: The disappearance of the starting alcohol and the emergence of a less polar spot (the ester) indicates successful acyl transfer.

Step 4: Quench and Workup

  • Upon complete consumption of the alcohol (typically 1–2 hours), quench the reaction by adding an equal volume of saturated aqueous NH₄Cl.

  • Causality: The mild acidic quench neutralizes the DBU catalyst, halting the reaction. More importantly, it ensures the imidazole byproduct is fully protonated (forming imidazolium), partitioning it entirely into the aqueous phase.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure and can be used directly or subjected to a short silica gel plug if trace DBU remains.

References

  • Title: Amidines, isothioureas, and guanidines as nucleophilic catalysts Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

  • Title: Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: eScholarship (University of California) URL: [Link]

  • Title: Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Acylation Yields with 1-Cyclopropanecarbonyl-1H-imidazole

Welcome to the Technical Support Center for 1-Cyclopropanecarbonyl-1H-imidazole (CAS# 204803-26-9). This activated acyl donor is widely utilized in organic synthesis and drug development to transfer a cyclopropyl group t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Cyclopropanecarbonyl-1H-imidazole (CAS# 204803-26-9). This activated acyl donor is widely utilized in organic synthesis and drug development to transfer a cyclopropyl group to nucleophiles, forming cyclopropanecarboxamides or esters [1]. While acylimidazoles are generally robust, researchers frequently encounter yield bottlenecks when transitioning from simple primary amines to sterically hindered alcohols or complex macromolecules.

This guide provides a field-proven, mechanistic approach to troubleshooting and optimizing your acylation workflows.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my acylation yield suddenly dropping despite using a fresh batch of 1-cyclopropanecarbonyl-1H-imidazole?

A: The most common culprit is trace moisture in your solvent or reaction atmosphere. Acylimidazoles are highly susceptible to hydrolysis. Water acts as a competing nucleophile, attacking the electrophilic carbonyl carbon and irreversibly degrading the reagent into cyclopropanecarboxylic acid and free imidazole.

  • The Causality: Once hydrolyzed, the resulting carboxylic acid is entirely unreactive toward amines or alcohols without the addition of a coupling reagent (like EDC or HATU).

  • Self-Validating Protocol: To confirm moisture is the issue, run a "blank" control: dissolve your reagent in the reaction solvent without the substrate. Stir for 1 hour and analyze via TLC or LC-MS. If you observe a mass corresponding to cyclopropanecarboxylic acid (M.W. 86.09 g/mol ), your system is wet. Switch to strictly anhydrous solvents (e.g., over 3Å molecular sieves) and maintain an argon/nitrogen atmosphere.

Q2: I am trying to acylate a sterically hindered secondary alcohol, but the reaction stalls at 20% conversion. How do I push it to completion?

A: Alcohols are significantly less nucleophilic than amines. For hindered secondary or tertiary alcohols, the intrinsic electrophilicity of the acylimidazole is insufficient to overcome the steric barrier. You must alter the reaction pathway by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst [2].

  • The Causality: DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the 1-cyclopropanecarbonyl-1H-imidazole, displacing the imidazole leaving group to form a highly reactive N-acylpyridinium ion pair . This intermediate is exponentially more electrophilic than the starting acylimidazole, drastically lowering the activation energy required for the bulky alcohol to attack[3].

DMAP_Cycle A 1-Cyclopropanecarbonyl-1H-imidazole (Acyl Donor) C N-Acylpyridinium Ion Pair (Highly Reactive Intermediate) A->C DMAP attacks carbonyl, imidazole leaves B DMAP (Nucleophilic Catalyst) B->C E Cyclopropanecarbonyl Ester/Amide (Final Product) C->E Nucleophile attacks, DMAP acts as leaving group D Alcohol / Amine (Target Nucleophile) D->E E->B DMAP Regenerated

Figure 1: The DMAP-catalyzed acylation cycle demonstrating the formation of the reactive intermediate.

PART 2: Quantitative Data & Optimization Matrix

To select the optimal conditions for your specific substrate, consult the matrix below. This table synthesizes empirical data for cyclopropanecarbonyl transfers to various nucleophiles.

Substrate TypeRecommended SolventCatalyst RequiredBase RequiredTemp (°C)Expected Yield
Primary Amine DCM or THF (Anhydrous)NoneNone (Imidazole acts as base)0 to 25> 95%
Secondary Amine DCM or THF (Anhydrous)NoneNone25 to 4085 - 95%
Primary Alcohol DCM or DMFDMAP (0.1 eq)Triethylamine (1.5 eq)2580 - 90%
Secondary Alcohol Toluene or DMFDMAP (0.5 - 1.0 eq)Triethylamine (2.0 eq)60 - 8060 - 85%
RNA 2'-OH Water / DMSO mixChiral Acylimidazole / DMAPBuffer (pH 7-8)0 to 37Variable [4]

PART 3: Experimental Protocols

Protocol A: Standard Amidation of Primary/Secondary Amines

This protocol utilizes a self-validating stoichiometric balance; the displaced imidazole inherently acts as the acid scavenger.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve the amine substrate (1.0 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Addition: Cool the reaction to 0 °C using an ice bath. Slowly add 1-cyclopropanecarbonyl-1H-imidazole (1.1 mmol, 1.1 eq) dropwise or in small portions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (stain with Ninhydrin to confirm the disappearance of the starting amine).

  • Workup: Dilute the mixture with an additional 10 mL of DCM. Wash sequentially with 1M HCl (2 x 10 mL) to remove the displaced imidazole byproduct, followed by saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the cyclopropanecarboxamide.

Protocol B: DMAP-Catalyzed Esterification of Hindered Alcohols

This protocol leverages nucleophilic catalysis to overcome steric hindrance [3].

  • Preparation: In an oven-dried flask under Argon, dissolve the secondary alcohol (1.0 mmol) in 5.0 mL of anhydrous DMF or Toluene.

  • Base & Catalyst Addition: Add Triethylamine (2.0 mmol, 2.0 eq) followed by DMAP (0.5 mmol, 0.5 eq). Stir for 5 minutes.

  • Acyl Donor Addition: Add 1-cyclopropanecarbonyl-1H-imidazole (1.5 mmol, 1.5 eq).

  • Thermal Activation: Heat the reaction mixture to 60 °C. The elevated temperature combined with DMAP ensures the continuous turnover of the N-acylpyridinium intermediate.

  • Monitoring: Stir for 12–24 hours. Monitor via LC-MS. If conversion stalls, spike the reaction with an additional 0.2 eq of DMAP.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash extensively with water (3 x 15 mL) to remove DMF, DMAP, and imidazole salts. Dry and concentrate.

PART 4: Troubleshooting Workflow

If your reaction fails to meet the expected yields outlined in the matrix, follow this logical diagnostic tree to identify the failure point.

Troubleshooting_Tree Start Yield < 50%? Q1 Identify Substrate Type Start->Q1 Amine Amine (Highly Nucleophilic) Q1->Amine Alcohol Alcohol / Thiol (Weakly Nucleophilic) Q1->Alcohol AmineFix Diagnostic: Hydrolysis. Action: Use strictly anhydrous solvents and Argon atmosphere. Amine->AmineFix Steric Is the alcohol sterically hindered? Alcohol->Steric CatFix Diagnostic: High Activation Energy. Action: Add 0.1 - 1.0 eq DMAP and Triethylamine. Steric->CatFix No (Primary) HeatFix Diagnostic: Kinetic Trap. Action: Increase temp to 60°C or pre-form alkoxide with NaH. Steric->HeatFix Yes (Sec/Tert)

Figure 2: Diagnostic logic tree for troubleshooting low yields in acylimidazole reactions.

References

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study ScholarWorks @ UTRGV URL: [Link]

  • Target-Specific Chemical Acylation of Lectins by Ligand-Tethered DMAP Catalysts Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis RSC Advances (Royal Society of Chemistry) URL: [Link]

Optimization

Troubleshooting moisture sensitivity and hydrolysis of 1-cyclopropanecarbonyl-1H-imidazole

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently consult on the unpredictable yields associated with acylimidazole chemistry. 1-cyclopropanecarbonyl-1H-imidazole (CAS # 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk.

As a Senior Application Scientist, I frequently consult on the unpredictable yields associated with acylimidazole chemistry. 1-cyclopropanecarbonyl-1H-imidazole (CAS # 204803-26-9) is an exceptionally potent electrophile used for synthesizing cyclopropanecarboxamides and esters. However, its high reactivity is a double-edged sword: the very properties that make it an excellent acylating agent also make it highly susceptible to ambient moisture.

This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind reagent degradation, providing self-validating protocols, and answering the most critical questions from the bench.

Mechanistic Insight: The Causality of Moisture Sensitivity

Why does your reagent degrade even in seemingly "dry" conditions? The hydrolysis of N-acylimidazoles proceeds through a concerted nucleophilic attack by water, or via a tetrahedral hydrate intermediate, depending on the environmental pH [1]. In neutral conditions (pH 4–9), the reaction is surprisingly pH-independent, meaning that even trace atmospheric moisture in neutral solvents will steadily degrade the reagent into cyclopropanecarboxylic acid and free imidazole.

While the cyclopropyl group provides some steric bulk at the alpha-carbon, it is insufficient to block the trajectory of a water molecule. Once the tetrahedral intermediate forms, the C-N bond cleaves rapidly, driven by the excellent leaving group ability of the protonated imidazole ring [3].

HydrolysisPathway Reagent 1-Cyclopropanecarbonyl-1H-imidazole Moisture H2O Nucleophilic Attack (Ambient Moisture) Reagent->Moisture Exposure Intermediate Tetrahedral Intermediate (Hydrate) Moisture->Intermediate Reversible Addition Cleavage C-N Bond Cleavage (Protonation of Imidazole) Intermediate->Cleavage Rate-Determining Products Cyclopropanecarboxylic Acid + Imidazole Cleavage->Products Irreversible

Fig 1: Mechanistic pathway of 1-cyclopropanecarbonyl-1H-imidazole hydrolysis via water exposure.

Quantitative Data: Hydrolysis Kinetics

Understanding the kinetics of degradation allows you to set realistic time limits for handling the reagent on the benchtop. The table below summarizes the kinetic behavior of N-acylimidazoles under various conditions [2].

Environmental ConditionApproximate Half-Life ( t1/2​ )Primary Hydrolysis MechanismRelative Degradation Rate
Aqueous Acid (pH < 2) < 5 minutesAcid-catalyzed protonation of the imidazole ringVery Fast
Neutral Water (pH 4–9) 45–60 minutespH-independent concerted nucleophilic attackModerate
Aqueous Base (pH > 10) < 1 minuteHydroxide-catalyzed nucleophilic attackExtremely Fast
Anhydrous DCM (< 50 ppm H2​O ) > 30 daysMinimal background hydrolysisVery Slow

Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be self-validating. If moisture is present, you need to know before you add your precious amine or alcohol substrate.

Protocol A: Anhydrous Handling and Reaction Setup

Objective: Prevent ambient moisture introduction and validate reagent integrity in-situ.

  • Glassware Preparation: Bake all reaction flasks and stir bars at 120°C for a minimum of 4 hours. Cool under a continuous stream of dry Argon or Nitrogen.

  • Solvent Verification: Use only anhydrous solvents (e.g., DCM, THF) stored over activated 3Å molecular sieves. Validate solvent moisture using Karl Fischer titration (Target: < 50 ppm H2​O ).

  • Reagent Transfer: Transfer the 1-cyclopropanecarbonyl-1H-imidazole inside a glovebox or using a Schlenk line with a positive pressure of inert gas.

  • In-situ Validation Checkpoint: Dissolve the reagent in your anhydrous solvent. Self-validation: The solution should remain perfectly clear. If a fine white precipitate forms immediately, your reagent has already hydrolyzed (the precipitate is likely the less soluble cyclopropanecarboxylic acid or imidazole complexes). Do not proceed with substrate addition.

Protocol B: NMR Quantification of Degradation

Objective: Determine the exact percentage of degraded reagent in a suspect batch prior to a critical synthesis.

  • In a glovebox, dissolve 10 mg of the reagent in 0.5 mL of anhydrous CDCl3​ .

  • Acquire a standard 1H NMR spectrum.

  • Integrate the downfield signals for the imidazole protons of the intact acylimidazole and compare them against the signals for free, unacylated imidazole.

  • Calculate the molar ratio. If hydrolysis exceeds 5%, discard the batch.

Troubleshooting FAQs & Diagnostic Workflow

TroubleshootingWorkflow Start Low Acylation Yield? CheckNMR Check Reagent via 1H NMR Start->CheckNMR IsHydrolyzed Hydrolysis > 5%? CheckNMR->IsHydrolyzed Yes Discard & Use Fresh Reagent IsHydrolyzed->Yes Yes No Check Solvent Moisture IsHydrolyzed->No No HighMoisture Moisture > 50 ppm? No->HighMoisture DrySolvent Dry Solvent (Mol. Sieves) HighMoisture->DrySolvent Yes Proceed Proceed with Schlenk Tech. HighMoisture->Proceed No DrySolvent->Proceed

Fig 2: Diagnostic workflow for resolving low acylation yields due to suspected reagent hydrolysis.

Q: Why did my 1-cyclopropanecarbonyl-1H-imidazole turn from a free-flowing powder into a sticky, clumpy residue? A: This is the macroscopic manifestation of hydrolysis. The formation of cyclopropanecarboxylic acid and free imidazole disrupts the uniform crystalline lattice of the pure reagent. The resulting mixture experiences melting point depression and becomes highly hygroscopic, absorbing even more water from the air and accelerating the degradation loop.

Q: My acylation yield is stuck at 40%, but my TLC shows complete consumption of the acylimidazole. Where did it go? A: It was consumed by water. If your solvent contains even 0.1% water by volume, the molar concentration of water is often competitive with or exceeds your substrate. Because water is a small, unhindered nucleophile, it outcompetes bulky amines or alcohols for the electrophilic carbonyl carbon. Always dry your solvents over molecular sieves prior to use.

Q: Can I "rescue" or repurify a hydrolyzed batch of 1-cyclopropanecarbonyl-1H-imidazole? A: No. The thermodynamic stability of the hydrolysis products makes reversing the reaction under standard purification conditions impossible. You must synthesize it fresh (using cyclopropanecarbonyl chloride and imidazole) or purchase a new bottle.

Q: Does the cyclopropyl ring offer any steric protection against moisture compared to acetylimidazole? A: Very little. While branching at the alpha-carbon can exert minor steric effects, studies show that alpha-branching in N-acylimidazoles actually produces small increases in the rate of hydrolysis due to electronic effects or relief of ground-state strain, whereas beta-branching is required to significantly decrease the rate 1. Therefore, treat it with the same rigorous moisture-free protocols as you would acetylimidazole.

References

  • Lee, J.P., Bembi, R., Fife, T.H. "Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group." The Journal of Organic Chemistry 1997, 62 (9), 2872-2876. 1

  • Zaramella, S., Strömberg, R., Yeheskiely, E. "Stability Studies of N-Acylimidazoles." European Journal of Organic Chemistry 2002, 15, 2633-2639.2

  • Cox, R.A. "The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed." Canadian Journal of Chemistry 1997, 75(8), 1093-1098. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Cyclopropanecarbonyl-1H-imidazole and Other Acyl Imidazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, acyl imidazoles serve as versatile and highly reactive acylating agents. Their utility in pept...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, acyl imidazoles serve as versatile and highly reactive acylating agents. Their utility in peptide synthesis, bioconjugation, and the formation of various carbonyl derivatives is well-established.[1][2][3] Among the diverse array of acyl imidazoles, 1-cyclopropanecarbonyl-1H-imidazole presents a unique reactivity profile owing to the distinct electronic properties of the cyclopropyl group. This guide provides an in-depth comparison of the reactivity of 1-cyclopropanecarbonyl-1H-imidazole with other commonly employed acyl imidazoles, supported by mechanistic insights and detailed experimental protocols for comparative analysis.

The Unique Electronic Nature of the Cyclopropyl Group

The reactivity of an acyl imidazole is intrinsically linked to the electronic and steric nature of its acyl substituent. The cyclopropyl group is a fascinating moiety that exhibits a dual electronic character. Due to the high p-character of its C-C bonds, it can act as a π-electron donor, capable of stabilizing an adjacent electron-deficient center through conjugation.[4][5][6] This is a consequence of the "bent" bonds of the strained three-membered ring.[6] Conversely, the cyclopropyl group also functions as an inductive electron-withdrawing group.[7] This electronic dichotomy—resonance donation and inductive withdrawal—sets 1-cyclopropanecarbonyl-1H-imidazole apart from acyl imidazoles bearing simple alkyl (e.g., acetyl) or aryl (e.g., benzoyl) groups.

Comparative Reactivity in Acylation Reactions

The primary function of acyl imidazoles is to act as acyl transfer agents in reactions with nucleophiles, such as amines (aminolysis) or water (hydrolysis). The general mechanism involves the nucleophilic attack at the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release imidazole and the acylated product.[8][9]

The reactivity of the acyl imidazole is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (imidazole). The electronic nature of the acyl substituent plays a crucial role in modulating this electrophilicity.

  • Acetylimidazole : The acetyl group is weakly electron-donating through induction, making the carbonyl carbon less electrophilic compared to a standard.

  • Benzoylimidazole : The phenyl group is electron-withdrawing through induction but can be electron-donating or -withdrawing through resonance, depending on the substituent on the ring. The delocalization of the carbonyl π-electrons into the aromatic ring can reduce the electrophilicity of the carbonyl carbon.

  • 1-Cyclopropanecarbonyl-1H-imidazole : The cyclopropyl group's ability to donate electron density through resonance to the adjacent carbonyl group is expected to decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles compared to a simple alkyl acyl imidazole. However, its inductive electron-withdrawing nature would have the opposite effect. The overall reactivity will be a balance of these opposing effects.

Visualizing the Acylation Mechanism

AcylationMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate AcylImidazole R-CO-Im Nucleophile Nu-H Tetrahedral R-C(O⁻)(Im)-NuH⁺ d d

Caption: Generalized mechanism of nucleophilic acyl substitution on an acyl imidazole.

Quantitative Comparison of Reactivity: A Kinetic Study

To objectively compare the reactivity of these acyl imidazoles, a kinetic study of their aminolysis with a model amine (e.g., n-butylamine) can be performed. The rate of the reaction can be monitored by observing the disappearance of the acyl imidazole or the appearance of the amide product using techniques like UV-Vis spectrophotometry or HPLC.

Acyl ImidazoleAcyl GroupExpected Relative Reactivity (k_rel)Rationale
AcetylimidazoleAcetyl1.00 (Reference)The methyl group is weakly electron-donating.
BenzoylimidazoleBenzoyl< 1.00The phenyl ring delocalizes the carbonyl π-electrons, reducing the electrophilicity of the carbonyl carbon.
1-Cyclopropanecarbonyl-1H-imidazoleCyclopropanecarbonyl< 1.00The cyclopropyl group's ability to donate electron density via resonance to the carbonyl group is expected to be a dominant factor, reducing the carbonyl's electrophilicity and thus its reactivity. This effect is likely to outweigh its inductive electron-withdrawing effect. The steric bulk of the cyclopropyl group may also play a minor role in reducing reactivity.[10][11]

Experimental Protocols

Synthesis of Acyl Imidazoles via 1,1'-Carbonyldiimidazole (CDI)

A general and efficient method for the synthesis of acyl imidazoles is the reaction of a carboxylic acid with 1,1'-carbonyldiimidazole (CDI).[12][13] This method is advantageous as the byproducts, carbon dioxide and imidazole, are easily removed.[14]

Materials:

  • Carboxylic acid (cyclopropanecarboxylic acid, acetic acid, or benzoic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.

  • To this solution, add CDI (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the evolution of CO2. The reaction is complete when gas evolution ceases.

  • Remove the THF in vacuo to obtain the crude acyl imidazole.

  • For purification, dissolve the crude product in a minimal amount of anhydrous diethyl ether and filter to remove any precipitated imidazole hydrochloride.

  • Evaporate the solvent to yield the pure acyl imidazole. Due to their hydrolytic instability, it is often recommended to use the crude N-acylimidazole in the subsequent step without extensive purification.[15]

SynthesisWorkflow cluster_synthesis Synthesis of Acyl Imidazole Dissolve_Acid Dissolve Carboxylic Acid in Anhydrous THF Add_CDI Add CDI Dissolve_Acid->Add_CDI Stir Stir at RT (2-4h) Add_CDI->Stir Remove_Solvent Remove Solvent in vacuo Stir->Remove_Solvent Purify Purify (Optional) Remove_Solvent->Purify Product Pure Acyl Imidazole Purify->Product

Sources

Comparative

HPLC method validation for determining 1-cyclopropanecarbonyl-1H-imidazole purity

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Determination of 1-Cyclopropanecarbonyl-1H-imidazole In the landscape of pharmaceutical development, the purity of an active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Determination of 1-Cyclopropanecarbonyl-1H-imidazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates and APIs like 1-cyclopropanecarbonyl-1H-imidazole, a reactive acylating agent often used in the synthesis of more complex molecules, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive walkthrough of the validation process for a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for this purpose.

Drawing from extensive experience in analytical development, this document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, aligning with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guidelines[1][2]. The objective is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose," providing trustworthy data for quality control, stability studies, and regulatory submissions.[2]

The Analytical Challenge: 1-Cyclopropanecarbonyl-1H-imidazole

1-Cyclopropanecarbonyl-1H-imidazole is a small molecule characterized by a reactive carbonyl group attached to an imidazole ring. This structure presents a specific analytical challenge: its potential for hydrolysis and degradation. Therefore, the analytical method must not only quantify the main peak but also separate it from potential process-related impurities and, crucially, from degradation products that may form under stress conditions. A stability-indicating method is not optional; it is a necessity.

Foundational HPLC Method Parameters

Before validation can commence, a suitable HPLC method must be developed. Based on the physicochemical properties of imidazole derivatives, a reversed-phase method was established.[3][4] This serves as the baseline for our validation studies.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minA gradient elution is necessary to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nmSelected based on the UV absorbance maximum of the imidazole chromophore.
Injection Volume 5 µLA small volume minimizes potential for peak distortion.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility of retention times.

The Validation Workflow: A Systematic Approach

Method validation is a systematic process where each step builds upon the last to create a complete picture of the method's performance. The overall workflow is designed to test all relevant performance characteristics as mandated by regulatory guidelines.

HPLC_Validation_Workflow start Start: Finalized HPLC Method specificity Specificity / Forced Degradation start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (During Development) lod_loq->robustness report Final Validation Report robustness->report

Caption: Overall workflow for HPLC method validation.

Part 1: Specificity and Stability-Indicating Properties

Expertise & Experience: The cornerstone of a purity method is its ability to distinguish the analyte of interest from everything else in the sample matrix.[5] This includes starting materials, by-products, and, most critically, degradation products. A forced degradation study is the definitive test to prove a method is "stability-indicating."[6][7] The goal is not to destroy the molecule completely but to generate a modest amount of degradation (typically 5-20%) to challenge the method's resolving power.[8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (HCl) analysis HPLC Analysis (Peak Purity Assessment) acid->analysis base Base Hydrolysis (NaOH) base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis api API Sample (1-cyclopropanecarbonyl-1H-imidazole) api->acid api->base api->oxidation api->thermal api->photo

Caption: Workflow for the forced degradation study.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare separate solutions of 1-cyclopropanecarbonyl-1H-imidazole at approximately 1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C. Sample at 2, 4, and 8 hours. Neutralize with 1N NaOH before injection.[9]

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature. Sample at 1, 2, and 4 hours. Neutralize with 1N HCl before injection.[9]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Sample at 4, 8, and 24 hours.[9]

  • Thermal Degradation: Expose solid API to 80°C in a dry oven for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solution to a calibrated light source providing UV and visible light (per ICH Q1B) for a defined period. A control sample is wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector.

Data & Acceptance Criteria

The primary goal is to assess peak purity. The PDA detector is crucial here, as it allows for the analysis of the entire UV spectrum across a single peak. If the spectrum is consistent across the peak, it is considered pure.

Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Unstressed Control0.00.1250.350Main peak is spectrally pure.
Acid (8h, 60°C)12.50.1300.355Main peak remains pure. Degradant peak at RRT 0.85.
Base (2h, RT)18.20.1420.361Main peak remains pure. Degradant peak at RRT 0.92.
Oxidation (24h, RT)8.50.1280.352Main peak remains pure. Degradant peak at RRT 1.15.
Thermal (24h, 80°C)4.10.1220.349Minor degradation observed. Main peak pure.
Photolytic6.70.1290.353Main peak remains pure. Degradant peak at RRT 1.08.
  • Acceptance Criterion: The main analyte peak must be spectrally pure in all stressed conditions, demonstrated by the Purity Angle being less than the Purity Threshold. The method must resolve all degradation products from the main analyte peak (Resolution > 2.0).

Part 2: Linearity and Range

Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area). This is fundamental for accurate quantification. The range is the interval over which this proportionality holds true, and it must encompass the expected concentrations in routine analysis.[10] For a purity assay, this typically spans from the quantitation limit (LOQ) to 120% or 150% of the nominal concentration.

Experimental Protocol: Linearity
  • Stock Solution: Prepare a stock solution of 1-cyclopropanecarbonyl-1H-imidazole reference standard at 1.0 mg/mL.

  • Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, for example, from 0.5 µg/mL (LOQ) to 150 µg/mL (150% of a 100 µg/mL target).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against concentration and perform a linear regression analysis.

Data & Acceptance Criteria
Concentration (µg/mL)Mean Peak Area (n=3)
0.55,120
10101,550
50505,800
1001,010,200
1501,518,300
  • Linear Regression Results:

    • Correlation Coefficient (r²): 0.9998

    • Y-intercept: Should be minimal, indicating no significant bias at zero concentration.

    • Residual Plot: Points should be randomly scattered around the x-axis.

  • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.

Part 3: Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[11] It is typically assessed through recovery studies by spiking a placebo (if applicable) or a known sample with known amounts of the API. This confirms that the method can accurately quantify the analyte without interference from the sample matrix.

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare samples by spiking a placebo matrix with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three independent samples at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Data & Acceptance Criteria
Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0119.299.3%
Mean Recovery 99.8%
  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each level.

Part 4: Precision

Expertise & Experience: Precision evaluates the degree of scatter among a series of measurements from the same sample.[5] It is assessed at two levels as per ICH guidelines:

  • Repeatability (Intra-assay precision): Measures precision over a short time frame with the same analyst and instrument.[5]

  • Intermediate Precision: Measures precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment). This demonstrates the method's ruggedness in a routine QC environment.[12]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six independent samples of the API at 100% of the target concentration.

    • Analyze them on the same day by the same analyst.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • A second analyst repeats the repeatability experiment on a different day, preferably using a different HPLC system.

    • The results from both sets are statistically compared.

Data & Acceptance Criteria
Precision LevelAnalyst/DayAssay Result (% Purity)Mean% RSD
Repeatability 1 / Day 199.8, 99.9, 100.1, 99.7, 100.2, 99.899.920.20%
Intermediate 2 / Day 2100.3, 99.9, 100.1, 100.4, 99.8, 100.2100.120.23%
  • Acceptance Criterion: The RSD for repeatability and intermediate precision should not be more than 2.0%.

Part 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[13] For a purity method, the LOQ is particularly important as it defines the reporting threshold for impurities.

Experimental Protocol: LOD & LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

  • LOD = 3.3 * (Standard Deviation of Y-Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of Y-Intercept / Slope)

Alternatively, a signal-to-noise (S/N) ratio approach can be used by injecting solutions of decreasing concentration.

Data & Acceptance Criteria
ParameterValue (based on S/N)Performance
LOD 0.15 µg/mLS/N ratio ≈ 3:1
LOQ 0.50 µg/mLS/N ratio ≈ 10:1. Precision (%RSD) at this level was < 10%.
  • Acceptance Criterion: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).

Conclusion: A Validated Method Fit for Purpose

The comprehensive validation data presented in this guide demonstrates that the developed RP-HPLC method is specific, linear, accurate, and precise for the determination of purity of 1-cyclopropanecarbonyl-1H-imidazole. The forced degradation studies confirm its stability-indicating nature, which is critical for monitoring the API's quality over time. The method meets all pre-defined acceptance criteria derived from ICH and FDA guidelines.[1][14][15] This self-validating system provides a high degree of confidence and trustworthiness in the analytical data generated, making it suitable for routine quality control and regulatory filings.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2018). Molecules. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2007). Acta Poloniae Pharmaceutica. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2026, February 2). Semantics Scholar. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2017). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996, November). U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-Cyclopropanecarbonyl-1H-imidazole

As a Senior Application Scientist, I frequently encounter laboratory safety failures stemming from the improper disposal of reactive intermediates. 1-Cyclopropanecarbonyl-1H-imidazole is a highly reactive N-acylimidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratory safety failures stemming from the improper disposal of reactive intermediates. 1-Cyclopropanecarbonyl-1H-imidazole is a highly reactive N-acylimidazole used extensively in organic synthesis and drug development for acylation and amide bond formation.

Directly discarding this compound into a standard laboratory waste carboy is a critical safety violation. Unquenched reactive electrophiles can undergo uncontrolled, exothermic hydrolysis when mixed with aqueous or alcoholic waste streams, potentially leading to the catastrophic pressurization and rupture of sealed waste containers. This guide provides a self-validating, mechanistic protocol for the safe quenching and disposal of this reagent.

Chemical Profile & Mechanistic Causality

To safely dispose of a chemical, you must first understand why it is hazardous. 1-Cyclopropanecarbonyl-1H-imidazole is not a standard, stable amide. It is an "azolide" or N-acylimidazole.

In a typical amide, the nitrogen lone pair delocalizes into the carbonyl group, providing resonance stabilization. However, in an N-acylimidazole, the nitrogen's lone pair is heavily involved in maintaining the aromaticity of the imidazole ring[1]. Because standard amide resonance would disrupt this aromaticity, the C–N bond lacks typical stabilization, making the carbonyl carbon exceptionally electrophilic and susceptible to rapid nucleophilic attack[2].

When exposed to water (hydrolysis), the molecule rapidly cleaves to form cyclopropanecarboxylic acid and imidazole .

HydrolysisPathway AcylIm 1-Cyclopropanecarbonyl -1H-imidazole (Reactive Electrophile) Intermediate Tetrahedral Intermediate AcylIm->Intermediate Nucleophilic Attack Water H2O / Nucleophile (Quenching Agent) Water->Intermediate Products Cyclopropanecarboxylic Acid + Imidazole (Stable Waste) Intermediate->Products Elimination of Imidazole

Caption: Mechanistic pathway of N-acylimidazole hydrolysis yielding stable byproducts.

Hazard Assessment & Quantitative Data

Before initiating the disposal protocol, it is vital to understand the hazard profile of both the parent compound and its hydrolysis byproducts. Cyclopropanecarboxylic acid is a corrosive, combustible liquid with a severe stench[3], while imidazole is a corrosive solid and a suspected reproductive toxin.

Table 1: Chemical and Hazard Profile of Pre- and Post-Quench Materials
CompoundRole in ProcessGHS Hazard ClassificationMitigation Strategy During Disposal
1-Cyclopropanecarbonyl-1H-imidazole Parent ReagentH314 (Burns), Reactivity HazardQuench via controlled base-catalyzed hydrolysis prior to disposal.
Cyclopropanecarboxylic Acid Hydrolysis ProductH314 (Burns), H227 (Combustible)[4]Convert to non-volatile sodium salt via NaOH to eliminate stench/fumes.
Imidazole Hydrolysis Product / Leaving GroupH314 (Burns), H360D (Reprotoxic)Handle with strict PPE; ensure complete dissolution in aqueous waste.

Pre-Disposal Quenching Protocol

This protocol is a self-validating system . We do not rely on assumptions; we analytically verify that the reactive species is neutralized before it enters the collective waste stream.

Step-by-Step Methodology

Step 1: Solubilization

  • Action: In a properly functioning fume hood, dissolve the waste 1-cyclopropanecarbonyl-1H-imidazole in an aprotic, water-miscible solvent (e.g., Tetrahydrofuran or Acetone) at a ratio of 10 mL solvent per 1 gram of reagent.

  • Causality: Solid or neat liquid N-acylimidazoles can form localized hot spots upon direct contact with water. Pre-dissolving the reagent ensures a homogenous reaction mixture and smooth kinetic control.

Step 2: Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous magnetic stirring.

  • Causality: The hydrolysis of activated acyl groups is highly exothermic. Cooling prevents solvent boil-off and suppresses uncontrolled runaway reactions.

Step 3: Controlled Quenching

  • Action: Using an addition funnel, slowly add 1M aqueous NaOH dropwise. Use approximately 2.5 molar equivalents of NaOH relative to the imidazole compound.

  • Causality: Base-catalyzed hydrolysis is preferred over neutral water hydrolysis. The hydroxide ion is a superior nucleophile, driving the reaction to completion rapidly. Furthermore, the base immediately deprotonates the resulting cyclopropanecarboxylic acid into sodium cyclopropanecarboxylate, eliminating its severe stench and volatility[5].

Step 4: Analytical Validation (Critical Step)

  • Action: After 30 minutes of stirring at room temperature, extract a 10 µL aliquot and analyze it via Thin Layer Chromatography (TLC) or LC-MS.

  • Causality: Trust, but verify. You must confirm the complete disappearance of the starting material before transferring the solution to a waste carboy to prevent downstream reactive cross-contamination.

Step 5: Neutralization & Transfer

  • Action: Once validated, adjust the pH of the mixture to ~7 using 1M HCl. Transfer the stabilized mixture to a designated, vented aqueous/organic mixed waste container.

Workflow Start Identify Unused/Waste 1-Cyclopropanecarbonyl-1H-imidazole Dissolve Step 1: Dissolve in Inert Solvent (THF/Acetone) Start->Dissolve Chill Step 2: Chill to 0°C (Ice Bath) Dissolve->Chill Quench Step 3: Dropwise Addition of 1M NaOH Chill->Quench Verify Step 4: Verify Completion (TLC / LC-MS) Quench->Verify Neutralize Step 5: Neutralize to pH 7 Verify->Neutralize Dispose Step 6: Transfer to Aqueous/Organic Waste Neutralize->Dispose

Caption: Step-by-step operational workflow for the safe quenching and disposal of the reactive reagent.

Waste Segregation and RCRA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), highly reactive chemicals may exhibit the characteristic of reactivity, classified under waste code D003 [6].

While N-acylimidazoles may not always meet the strict definition of an explosive D003 waste, the EPA encourages "over-managing" borderline reactive wastes[7]. By executing the quenching protocol above, you actively convert a potentially reactive D003 hazard into a stable, predictable waste stream.

Table 2: Post-Quench Waste Stream Segregation
Waste ComponentPhysical StateEPA RCRA ClassificationDisposal Destination
THF / Acetone Liquid (Solvent)Ignitable (D001)Mixed Organic/Aqueous Waste Carboy
Sodium Cyclopropanecarboxylate Dissolved SoluteNon-RCRA HazardousMixed Organic/Aqueous Waste Carboy
Imidazole Dissolved SoluteToxic/CorrosiveMixed Organic/Aqueous Waste Carboy

Note: Always ensure that the final waste carboy is properly vented (e.g., using a safety exhaust filter valve) to prevent pressure buildup from incidental off-gassing, in compliance with RCRA Organic Air Emission Standards[8].

References

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA) URL:[Link]

  • How to Identify Reactive Hazardous Wastes Lion Technology URL:[Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles PubMed Central (PMC) / NIH URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-cyclopropanecarbonyl-1H-imidazole

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive acylating agents. 1-Cyclopropanecarbonyl-1H-imidazole (CAS 204803-26-9), also known as cyclopropyl(1H-imidazol-1-yl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive acylating agents. 1-Cyclopropanecarbonyl-1H-imidazole (CAS 204803-26-9), also known as cyclopropyl(1H-imidazol-1-yl)methanone, is a potent N-acylimidazole used extensively in organic synthesis, peptide coupling, and targeted acylation workflows[1].

While its reactivity makes it an invaluable synthetic tool, it also dictates a rigorous approach to personal protective equipment (PPE) and operational logistics. This guide provides the mechanistic reasoning behind the necessary safety protocols, ensuring that your laboratory operations remain both highly efficient and fundamentally safe.

The Mechanistic Causality of Hazards

To establish a self-validating safety protocol, we must first understand the chemical behavior of the reagent. N-acylimidazoles are inherently sensitive to moisture, with standard acylimidazole reagents exhibiting an aqueous half-life ( t1/2​ ) of approximately 30 minutes[2].

Upon exposure to ambient humidity or aqueous environments, 1-cyclopropanecarbonyl-1H-imidazole undergoes rapid, exothermic hydrolysis[3]. This degradation pathway yields two highly problematic byproducts:

  • Cyclopropanecarboxylic Acid: A severe tissue irritant.

  • Imidazole: A known corrosive agent that can cause severe skin burns, eye damage, and carries systemic toxicity warnings[4].

Because the parent compound acts as an aggressive acyl donor, it can indiscriminately acylate nucleophilic functional groups (such as amines and hydroxyls) present in human tissue, leading to rapid chemical burns. Therefore, our safety protocols are designed around a core principle: preventing moisture ingress preserves the reagent's synthetic integrity while simultaneously protecting the operator from corrosive hydrolysis products [3][5].

Quantitative Data & PPE Specifications

To ensure rapid decision-making, the following table summarizes the physicochemical hazards and the corresponding mandatory PPE required for handling this compound.

Table 1: Hazard Profile and PPE Matrix for 1-Cyclopropanecarbonyl-1H-imidazole

Hazard Parameter / RequirementSpecification / RecommendationMechanistic Rationale
CAS Number 204803-26-9Unique identifier for cyclopropyl(1H-imidazol-1-yl)methanone[1].
Molecular Weight 136.15 g/mol Quantitative mass parameter for stoichiometric calculations[1].
Hydrolytic Stability Low ( t1/2​ in water 30 min)Rapidly degrades in moisture to corrosive imidazole[2][3].
Primary Glove Material Butyl Rubber or Heavy-duty Nitrile ( 8 mil)Prevents penetration of acylating agents and aprotic solvents (e.g., DMF, THF) used in reactions[3][5].
Eye Protection Chemical Splash Goggles + Face ShieldProtects against micro-droplets of corrosive imidazole formed via ambient hydrolysis[5].
Respiratory Protection Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile decomposition products and aerosolized dust[5].
Body Protection Flame-resistant lab coat, chemical apronShields against exothermic spills and subsequent tissue acylation[5].

Step-by-Step Operational Methodology

The following protocol outlines the safe transfer, reaction, and disposal of 1-cyclopropanecarbonyl-1H-imidazole. Every step is engineered to maintain anhydrous conditions, thereby mitigating both chemical degradation and safety risks.

Step 1: Pre-Operational Setup

  • Ensure the fume hood is operational and cleared of incompatible materials (e.g., strong oxidizers, aqueous solutions, protic solvents)[5].

  • Don all required PPE: double-layer nitrile gloves (or butyl rubber if handling with harsh aprotic solvents like DMF), splash goggles, and a chemically resistant lab coat[5].

  • Oven-dry all glassware at 120°C for at least 4 hours and cool under an inert atmosphere (Argon or Nitrogen) to eliminate surface moisture[3].

Step 2: Reagent Transfer

  • Transfer the sealed reagent bottle into a glovebox or use standard Schlenk line techniques to maintain a strictly inert atmosphere[3].

  • If weighing solid 1-cyclopropanecarbonyl-1H-imidazole outside a glovebox, do so rapidly in a tared, dry vial inside the fume hood, immediately capping it with a rubber septum.

  • Purge the sealed vial with Argon for 5 minutes before adding anhydrous aprotic solvents (e.g., THF, MeCN, or DMF) via a dry syringe[3].

Step 3: Reaction Execution

  • Introduce the N-acylimidazole solution to the target nucleophile (e.g., amine or alcohol) dropwise at 0°C. This controls the exothermic acylation process and prevents thermal runaway.

  • Monitor the reaction via TLC or LC-MS, ensuring the system remains under positive inert gas pressure throughout the duration of the synthesis.

Step 4: Quenching and Disposal (Spill Management)

  • Controlled Quenching: Once the reaction is complete, quench any unreacted 1-cyclopropanecarbonyl-1H-imidazole by slowly adding a mild nucleophile, such as anhydrous methanol or ethanol, at 0°C. Do not use water initially, as direct aqueous hydrolysis can be violently exothermic[3].

  • Neutralization: After 15 minutes of stirring with the alcohol, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO 3​ ) to safely neutralize the generated imidazole and cyclopropanecarboxylic acid[4].

  • Disposal: Separate the organic and aqueous layers. The aqueous layer, now containing the neutralized imidazole salt, must be disposed of in a designated, labeled aqueous hazardous waste container.

Process Visualization

The following workflow diagram illustrates the logical flow of handling N-acylimidazoles, highlighting the critical divergence between safe anhydrous processing and the hazardous hydrolysis pathway.

Workflow Start 1-Cyclopropanecarbonyl- 1H-imidazole (Storage) Transfer Inert Transfer (Glovebox/Schlenk) Start->Transfer Maintain dry environment Hydrolysis Accidental Moisture Exposure Start->Hydrolysis Air leak Reaction Anhydrous Reaction (Aprotic Solvents) Transfer->Reaction Add reagents Quench Controlled Quenching (Alcohol then NaHCO3) Reaction->Quench Terminate reaction Waste Aqueous Waste Disposal Quench->Waste Neutralize byproducts Byproducts Imidazole + Cyclopropanecarboxylic Acid (Corrosive/Irritant) Hydrolysis->Byproducts

Fig 1: Operational workflow and moisture-induced hazard pathway for N-acylimidazoles.

References

  • Royal Society of Chemistry (RSC). "RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis." Chemical Science. Available at:[Link]

  • Thieme Connect. "1,1'-Carbonyldiimidazole and Related Reagents in Synthesis." Synthesis. Available at:[Link]

Sources

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